molecular formula C23H21N3O2 B13974012 N,N-diMethyl-4-((E)-4-((E)-(4-nitrobenzylidene)aMino)styryl)aniline

N,N-diMethyl-4-((E)-4-((E)-(4-nitrobenzylidene)aMino)styryl)aniline

Cat. No.: B13974012
M. Wt: 371.4 g/mol
InChI Key: IKWVEIHOSZZFOX-AMUBPTKPSA-N
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Description

N,N-diMethyl-4-((E)-4-((E)-(4-nitrobenzylidene)aMino)styryl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a nitrobenzylidene group and a styryl group attached to the aniline core. It is known for its vibrant color and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diMethyl-4-((E)-4-((E)-(4-nitrobenzylidene)aMino)styryl)aniline typically involves a multi-step process. One common method includes the condensation reaction between N,N-dimethylaniline and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diMethyl-4-((E)-4-((E)-(4-nitrobenzylidene)aMino)styryl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

N,N-diMethyl-4-((E)-4-((E)-(4-nitrobenzylidene)aMino)styryl)aniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of N,N-diMethyl-4-((E)-4-((E)-(4-nitrobenzylidene)aMino)styryl)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound can also act as a ligand, binding to specific receptors and modulating their activity. The pathways involved in its mechanism of action include redox reactions and receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A simpler derivative with similar chemical properties but lacks the nitrobenzylidene and styryl groups.

    4-Nitroaniline: Contains the nitro group but does not have the dimethylamino and styryl groups.

    N,N-Dimethyl-4-nitroaniline: Similar structure but lacks the styryl group.

Uniqueness

N,N-diMethyl-4-((E)-4-((E)-(4-nitrobenzylidene)aMino)styryl)aniline is unique due to the presence of both the nitrobenzylidene and styryl groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and make it suitable for a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-2-[4-[(4-nitrophenyl)methylideneamino]phenyl]ethenyl]aniline

InChI

InChI=1S/C23H21N3O2/c1-25(2)22-13-7-19(8-14-22)4-3-18-5-11-21(12-6-18)24-17-20-9-15-23(16-10-20)26(27)28/h3-17H,1-2H3/b4-3+,24-17?

InChI Key

IKWVEIHOSZZFOX-AMUBPTKPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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